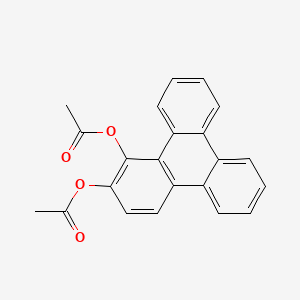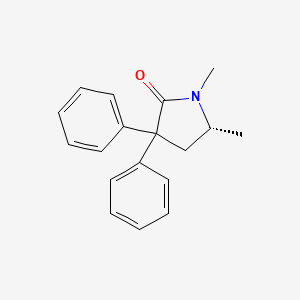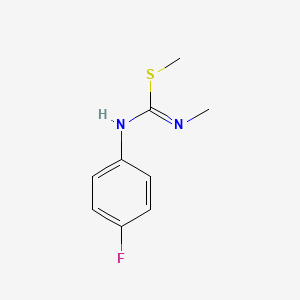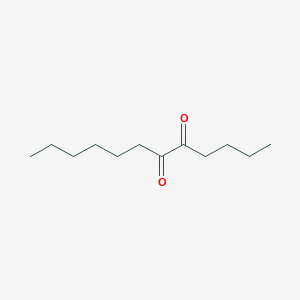
2-Piperidinol, 1-(1-phenylcyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidinol, 1-(1-phenylcyclohexyl)- is a compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. It features a piperidine ring, a phenyl group, and a cyclohexyl group, making it a tricyclic compound with significant pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinol, 1-(1-phenylcyclohexyl)- involves several steps. One common method includes the modification of phencyclidine analogs by altering the aromatic moiety and modifying the cyclohexyl and piperidine rings.
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further modified to introduce the phenyl and cyclohexyl groups . This process ensures high yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
2-Piperidinol, 1-(1-phenylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted piperidines and cyclohexyl derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
2-Piperidinol, 1-(1-phenylcyclohexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors.
Medicine: Research focuses on its potential analgesic and anesthetic properties.
Industry: It is used in the development of new materials and chemical processes
作用機序
The compound exerts its effects primarily by binding to the NMDA receptor, a subtype of the glutamate receptor. This binding blocks the voltage-sensitive potassium and sodium channels, leading to increased calcium entry into the nerve cell. This results in the release of neurotransmitters at the presynaptic nerve ending . Additionally, it interferes with other brain functions by blocking muscarinic and nicotinic acetylcholine receptors .
類似化合物との比較
Similar Compounds
Phencyclidine (PCP): Structurally similar but lacks the hydroxyl group on the piperidine ring.
Ketamine: Another NMDA receptor antagonist with a similar mechanism of action but different structural features.
Methoxetamine: A derivative of ketamine with additional methoxy groups.
Uniqueness
2-Piperidinol, 1-(1-phenylcyclohexyl)- is unique due to its specific structural modifications, which enhance its binding affinity to NMDA receptors and its potential analgesic properties. These modifications make it a valuable compound for research in pharmacology and medicinal chemistry .
特性
CAS番号 |
85089-74-3 |
|---|---|
分子式 |
C17H25NO |
分子量 |
259.4 g/mol |
IUPAC名 |
1-(1-phenylcyclohexyl)piperidin-2-ol |
InChI |
InChI=1S/C17H25NO/c19-16-11-5-8-14-18(16)17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,16,19H,2,5-8,11-14H2 |
InChIキー |
ICNGXPRGRGIAMH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis[(4-azidophenyl)methylidene]-4-oxocyclohexane-1-carboxylic acid](/img/structure/B14406995.png)

![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)






![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)

